REACTION_CXSMILES
|
[C:1]([C:3]1(C(OCC)=O)[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:4]1([CH3:13])[CH3:12])#[N:2].C(=O)(O)[O-].[Na+].O>C(O)CCO>[CH3:12][C:4]1([CH3:13])[CH:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:3]1[C:1]#[N:2] |f:1.2|
|
Name
|
cyanoester
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1(C(C1C1=CC=CC=C1)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
174 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(CCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
ADDITION
|
Details
|
by diluting the cooled mixture
|
Type
|
EXTRACTION
|
Details
|
with 25 mL of saturated brine and extraction with ether
|
Type
|
WASH
|
Details
|
The ether extracts were washed in successive order with 20 mL of 1:1 (v/v) 1M aqueous NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated brine and 20 mL of 10% aqueous sodium chloride, dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the ether
|
Type
|
CUSTOM
|
Details
|
by evaporation at reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1C1=CC=CC=C1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |